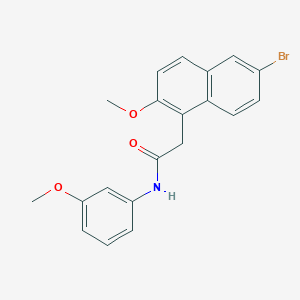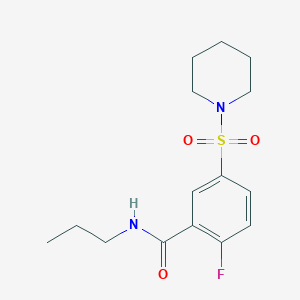
2-(6-bromo-2-methoxy-1-naphthyl)-N-(3-methoxyphenyl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(6-bromo-2-methoxy-1-naphthyl)-N-(3-methoxyphenyl)acetamide, also known as BML-210, is a synthetic compound that has gained attention in the scientific community due to its potential therapeutic properties. This compound belongs to the class of naphthalene derivatives and has been extensively studied for its anti-inflammatory, analgesic, and anti-cancer properties.
Mécanisme D'action
The mechanism of action of 2-(6-bromo-2-methoxy-1-naphthyl)-N-(3-methoxyphenyl)acetamide involves the inhibition of the nuclear factor-kappa B (NF-κB) pathway. NF-κB is a transcription factor that regulates the expression of genes involved in the inflammatory response. 2-(6-bromo-2-methoxy-1-naphthyl)-N-(3-methoxyphenyl)acetamide inhibits the activation of NF-κB, resulting in the downregulation of pro-inflammatory genes.
Biochemical and Physiological Effects:
2-(6-bromo-2-methoxy-1-naphthyl)-N-(3-methoxyphenyl)acetamide has been shown to have both biochemical and physiological effects. Biochemically, it inhibits the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of prostaglandins, which are responsible for pain and inflammation. Physiologically, 2-(6-bromo-2-methoxy-1-naphthyl)-N-(3-methoxyphenyl)acetamide has been shown to reduce pain and inflammation in animal models of arthritis and colitis.
Avantages Et Limitations Des Expériences En Laboratoire
One of the major advantages of 2-(6-bromo-2-methoxy-1-naphthyl)-N-(3-methoxyphenyl)acetamide is its specificity for the NF-κB pathway. This makes it a valuable tool for studying the role of NF-κB in various physiological and pathological processes. However, one of the limitations of 2-(6-bromo-2-methoxy-1-naphthyl)-N-(3-methoxyphenyl)acetamide is its relatively low solubility in aqueous solutions, which can make it difficult to work with in certain experimental settings.
Orientations Futures
There are several future directions for research on 2-(6-bromo-2-methoxy-1-naphthyl)-N-(3-methoxyphenyl)acetamide. One area of interest is its potential as a therapeutic agent for inflammatory diseases such as rheumatoid arthritis and inflammatory bowel disease. Another area of interest is its potential as a chemotherapeutic agent for the treatment of cancer, as studies have shown that 2-(6-bromo-2-methoxy-1-naphthyl)-N-(3-methoxyphenyl)acetamide inhibits the growth of cancer cells in vitro. Additionally, further research is needed to fully understand the mechanism of action of 2-(6-bromo-2-methoxy-1-naphthyl)-N-(3-methoxyphenyl)acetamide and its potential side effects.
Méthodes De Synthèse
The synthesis of 2-(6-bromo-2-methoxy-1-naphthyl)-N-(3-methoxyphenyl)acetamide involves the reaction of 6-bromo-2-methoxynaphthalene with 3-methoxyaniline in the presence of acetic anhydride and a catalyst such as sulfuric acid. This reaction results in the formation of 2-(6-bromo-2-methoxy-1-naphthyl)-N-(3-methoxyphenyl)acetamide as a white crystalline solid with a melting point of 156-157°C.
Applications De Recherche Scientifique
2-(6-bromo-2-methoxy-1-naphthyl)-N-(3-methoxyphenyl)acetamide has been extensively studied for its potential therapeutic applications. One of the major areas of research has been its anti-inflammatory properties. Studies have shown that 2-(6-bromo-2-methoxy-1-naphthyl)-N-(3-methoxyphenyl)acetamide inhibits the production of pro-inflammatory cytokines and chemokines, which are responsible for the inflammatory response. This makes 2-(6-bromo-2-methoxy-1-naphthyl)-N-(3-methoxyphenyl)acetamide a potential candidate for the treatment of inflammatory diseases such as rheumatoid arthritis and inflammatory bowel disease.
Propriétés
IUPAC Name |
2-(6-bromo-2-methoxynaphthalen-1-yl)-N-(3-methoxyphenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18BrNO3/c1-24-16-5-3-4-15(11-16)22-20(23)12-18-17-8-7-14(21)10-13(17)6-9-19(18)25-2/h3-11H,12H2,1-2H3,(H,22,23) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NNCJOKIFDWSBED-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C2=C(C=C1)C=C(C=C2)Br)CC(=O)NC3=CC(=CC=C3)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18BrNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
400.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-(2,4-dichloro-6-methylphenoxy)-N-(4-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)acetamide](/img/structure/B5028462.png)
![4-{3-[4-(2-hydroxyethyl)-1-piperazinyl]-2,5-dioxo-1-pyrrolidinyl}benzoic acid](/img/structure/B5028474.png)

![3-[(1,3-benzodioxol-5-ylmethyl)amino]-1-(3-chloro-4-methylphenyl)-2,5-pyrrolidinedione](/img/structure/B5028480.png)
![ethyl 5-(acetyloxy)-2-({[amino(imino)methyl]thio}methyl)-6-bromo-1-(4-bromophenyl)-1H-indole-3-carboxylate hydrobromide](/img/structure/B5028484.png)
![2-[(5-bromo-2-oxo-1,2-dihydro-3H-indol-3-ylidene)methyl]-3-ethyl-4(3H)-quinazolinone](/img/structure/B5028492.png)
![N~2~-(4-chlorophenyl)-N~2~-[(4-methylphenyl)sulfonyl]-N~1~-(2-phenylethyl)glycinamide](/img/structure/B5028508.png)
![3-[benzyl(methyl)amino]-1-(3-methoxyphenyl)-2,5-pyrrolidinedione](/img/structure/B5028516.png)

![N-(5-methyl-3-isoxazolyl)-3-[4-oxo-5-(2-thienylmethylene)-2-thioxo-1,3-thiazolidin-3-yl]propanamide](/img/structure/B5028523.png)
![5-{4-[2-(3,5-dimethylphenoxy)ethoxy]benzylidene}-3-phenyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5028538.png)
![2-[3-[3-(acetylamino)-4-methylphenyl]-6-oxo-1(6H)-pyridazinyl]-N-(4-chlorophenyl)butanamide](/img/structure/B5028556.png)

![N-{[(2-chloro-4-nitrophenyl)amino]carbonothioyl}-2-furamide](/img/structure/B5028569.png)